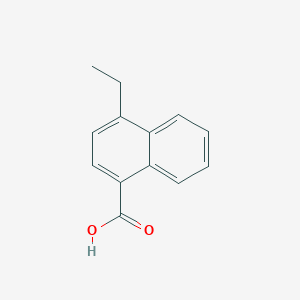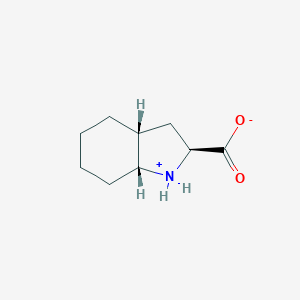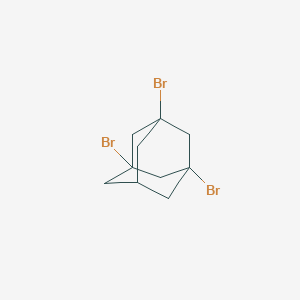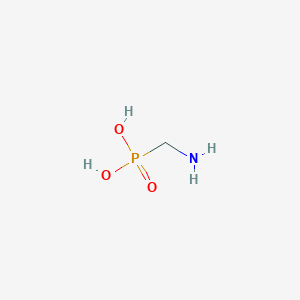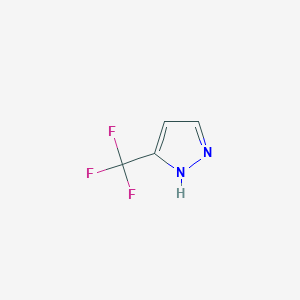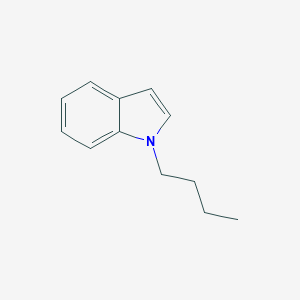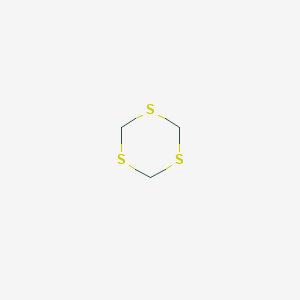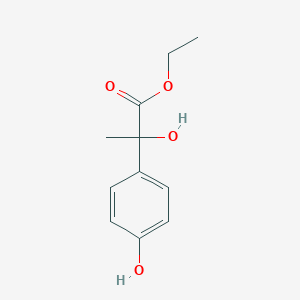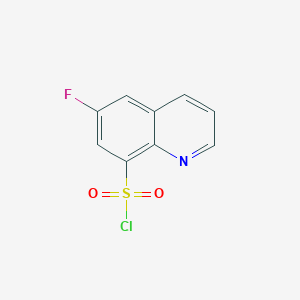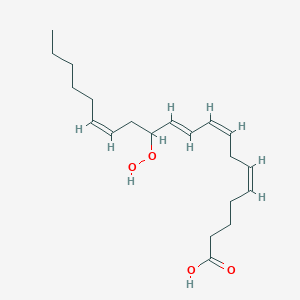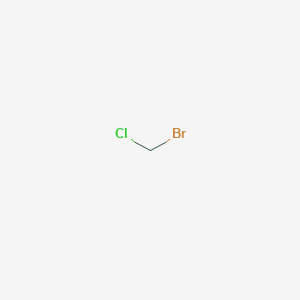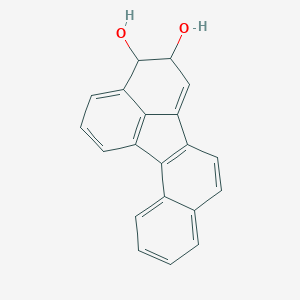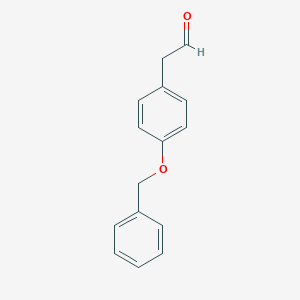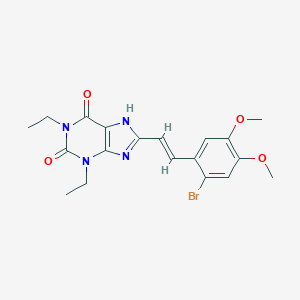
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine, also known as BMT-047, is a xanthine derivative that has been extensively studied for its potential use in treating various medical conditions.
Mecanismo De Acción
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine acts as a selective adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine also inhibits the activity of phosphodiesterase (PDE), an enzyme that breaks down cAMP and cGMP, leading to further increases in their levels.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have a range of biochemical and physiological effects. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to induce apoptosis and inhibit angiogenesis, leading to the death of cancer cells. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects, reducing blood pressure and improving blood flow. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects, improving cognitive function and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for adenosine receptors. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. One direction is to further investigate its potential use in treating cancer, cardiovascular disease, and neurological disorders. Another direction is to develop new synthetic methods to improve the yield and purity of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. Additionally, future research could explore the potential use of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine involves the reaction of 2-bromo-4,5-dimethoxystyrene with 1,3-diethylxanthine in the presence of a base catalyst. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine.
Aplicaciones Científicas De Investigación
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential use in treating various medical conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects and to reduce blood pressure. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects and to improve cognitive function.
Propiedades
Número CAS |
155271-52-6 |
|---|---|
Nombre del producto |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine |
Fórmula molecular |
C19H21BrN4O4 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21BrN4O4/c1-5-23-17-16(18(25)24(6-2)19(23)26)21-15(22-17)8-7-11-9-13(27-3)14(28-4)10-12(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b8-7+ |
Clave InChI |
DSAOORGLQRANBW-BQYQJAHWSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



